Toluene, diethyl-

Catalog No.
S14302222
CAS No.
25550-13-4
M.F
C55H80
M. Wt
741.2 g/mol
Availability
In Stock
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Toluene, diethyl-

CAS Number

25550-13-4

Product Name

Toluene, diethyl-

IUPAC Name

1,2-diethyl-3-methylbenzene;1,2-diethyl-4-methylbenzene;1,3-diethyl-2-methylbenzene;1,3-diethyl-5-methylbenzene;2,4-diethyl-1-methylbenzene

Molecular Formula

C55H80

Molecular Weight

741.2 g/mol

InChI

InChI=1S/5C11H16/c1-4-10-6-9(3)7-11(5-2)8-10;1-4-10-7-6-9(3)11(5-2)8-10;1-4-10-7-6-9(3)8-11(10)5-2;1-4-10-7-6-8-11(5-2)9(10)3;1-4-10-8-6-7-9(3)11(10)5-2/h5*6-8H,4-5H2,1-3H3

InChI Key

QBIOIJSZLZXENV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)C)CC.CCC1=C(C(=CC=C1)CC)C.CCC1=C(C=C(C=C1)C)CC.CCC1=CC=CC(=C1CC)C.CCC1=CC(=CC(=C1)C)CC

Toluene, diethyl- is a chemical compound that belongs to the class of aromatic hydrocarbons. It is characterized by the presence of two ethyl groups attached to a toluene structure, which consists of a benzene ring with a methyl group. The systematic IUPAC name for this compound is diethyl methylbenzene. Toluene itself is a colorless, water-insoluble liquid with a distinctive odor associated with paint thinners and solvents, commonly used as an industrial feedstock and solvent in various applications .

Typical of aromatic compounds. These include:

  • Electrophilic Substitution Reactions: Due to the electron-rich nature of the aromatic ring, toluene can undergo electrophilic aromatic substitution. This includes reactions such as nitration, sulfonation, and halogenation.
  • Oxidation: Toluene can be oxidized to form benzoic acid or other carboxylic acids under strong oxidizing conditions.
  • Reduction: Under reductive conditions, toluene can be converted into aliphatic hydrocarbons or alcohols.

Additionally, diethyl toluene diamine, a derivative of this compound, is known for its reactivity in forming polyurethanes and epoxy resins through curing processes .

The synthesis of diethyl toluene typically involves the alkylation of toluene derivatives. A common method for synthesizing diethyl toluene diamine includes:

  • Alkylation Reaction: This involves reacting diaminotoluene with ethylene under high temperature and pressure conditions in the presence of catalysts such as aluminum or zinc.
  • Catalytic Systems: Advanced methods utilize mixed catalyst systems that enhance reaction efficiency and yield .

TolueneC₇H₈Solvent, industrial feedstockDiethyl Toluene DiamineC₁₂H₁₈N₂Chain extender for polyurethanesDiaminotolueneC₇H₈N₂Dye production, polymer synthesisEthylbenzeneC₈H₁₀Solvent, styrene precursor

Diethyl toluene stands out due to its specific application as a chain extender and curing agent in polymer chemistry, which differentiates it from other similar compounds that may not possess these functionalities .

Research on interaction studies involving diethyl toluene primarily focuses on its reactivity with other chemicals in polymer formulations. For instance:

  • Polymerization Studies: Diethyl toluene diamine's interaction with polyols during polyurethane synthesis has been extensively studied to optimize curing times and mechanical properties.
  • Compatibility Tests: It has been evaluated for compatibility with various resin systems, ensuring that it does not adversely affect the final product's performance .

Several compounds are structurally similar or related to diethyl toluene. These include:

  • Toluene (Methylbenzene): The simplest form without ethyl substitution; used widely as a solvent.
  • Diaminotoluene: A precursor for synthesizing diethyl toluene diamine; used in dye production and as an intermediate in polymers.
  • Ethylbenzene: An ethyl-substituted benzene compound primarily used as an industrial solvent and precursor for styrene production.
CompoundStructure

Zeolite-Catalyzed Ethylation of 2,4-Toluene Diamine: Mechanistic Insights

The ethylation of 2,4-toluene diamine (TDA) over acidic zeolites proceeds via sequential alkylation steps, beginning with monoethyltoluenediamine (ETDA) formation and progressing to DETDA. Brønsted acid sites on zeolite surfaces facilitate protonation of ethene or ethanol, generating ethyl carbocations that react with TDA’s aromatic ring. Density functional theory (DFT) studies reveal a dual mechanistic pathway: a stepwise mechanism involving a Wheland intermediate and a concerted mechanism where proton transfer and C–C bond formation occur simultaneously. The stepwise pathway dominates at lower temperatures (<200°C), with the Wheland intermediate stabilized by zeolite framework interactions.

Zeolite topology critically influences reaction kinetics. H-beta zeolites, with their three-dimensional 12-membered ring channels, exhibit 23% higher DETDA selectivity compared to H-Y zeolites under identical conditions. This arises from reduced diffusion limitations for bulkier intermediates in H-beta’s larger pores. In situ Fourier-transform infrared spectroscopy (FTIR) confirms that ethylation occurs preferentially on external surfaces rather than within micropores, as steric hindrance limits TDA access to internal acid sites.

Comparative Analysis of Alkylation Reagents: Ethene vs. Ethanol Efficiency

Ethene and ethanol serve as distinct ethylation reagents, each with unique advantages. Ethene gas, when used under pressurized conditions (3.0 MPa), achieves 93.7% DETDA yield at 220–230°C over CeO₂-CuO/ZnO/Al₂O₃ catalysts. Ethanol, conversely, operates at ambient pressure but requires higher temperatures (250°C) to generate ethylating species via dehydration. A comparative study using H-ZSM-5 (SiO₂/Al₂O₃ = 30) showed:

ReagentTemperature (°C)Pressure (MPa)DETDA Yield (%)Triethylated Byproduct (%)
Ethene2203.089.26.1
Ethanol2500.178.511.4

Ethene’s superior performance stems from its direct carbocation formation without competing side reactions. Ethanol, while cost-effective, undergoes parallel dehydration to ethylene, which consumes acid sites and reduces catalyst lifetime. However, ethanol-based systems show promise for in situ solventless synthesis, eliminating the need for post-reaction separation.

Crystal Size and Mesopore Engineering in ZSM-5 Catalysts

Nanoscale ZSM-5 crystals (50 nm vs. 500 nm) increase DETDA productivity by 41% due to enhanced external surface area (312 m²/g vs. 98 m²/g). Smaller crystals expose a higher proportion of Brønsted acid sites on external surfaces, facilitating TDA adsorption and reducing pore diffusion resistance. Mesopore introduction via alkaline treatment (0.2 M NaOH) further improves mass transfer, creating hierarchical pores while preserving microporosity:

ZSM-5 ModificationMicropore Volume (cm³/g)Mesopore Volume (cm³/g)DETDA Selectivity (%)
Parent0.180.0267.3
NaOH-Treated0.150.1582.9

Mesopores ≥5 nm diameter enable rapid ETDA diffusion to adjacent acid sites for subsequent ethylation, suppressing over-alkylation. Scanning transmission electron microscopy (STEM) confirms that mesopores originate from selective silicon extraction, creating intracrystalline voids without framework collapse.

Brønsted Acid Site Optimization for Selective Mono-/Diethylation

Brønsted acid strength, modulated by zeolite SiO₂/Al₂O₃ ratio, dictates ethylation selectivity. Weak acid sites (NH₃ desorption peak <350°C) favor monoethylation, while strong sites (>450°C) promote diethylation. H-ZSM-5 with SiO₂/Al₂O₃ = 80 achieves 89% DETDA selectivity by balancing acid density (0.32 mmol/g) and strength. Pyridine FTIR quantifies site-specific activity:

Acid Site TypeConcentration (μmol/g)Contribution to DETDA Yield (%)
Brønsted (External)14872.1
Brønsted (Internal)5618.4
Lewis929.5

External Brønsted sites account for 72% of DETDA formation, underscoring their dominance in the alkylation mechanism. Water co-feeding (1 H₂O molecule per acid site) enhances proton mobility, increasing ethylation rates by 8-fold without altering selectivity. However, excessive water (>5 molecules/site) forms hydronium clusters that deactivate sites, necessitating precise humidity control.

Epoxy Resin Curing Dynamics: Amine Functionality Reactivity

Diethyl toluene diamine serves as an effective curing agent for epoxy resins, with its amine functionalities participating in addition reactions with epoxide groups [10]. The curing dynamics of epoxy resins with diethyl toluene diamine involve complex reaction mechanisms that determine the final properties of the cured material [10]. The primary reaction involves the opening of the epoxide ring by the primary amine groups of diethyl toluene diamine, forming a secondary amine and a hydroxyl group [11]. This secondary amine can further react with another epoxide group to form a tertiary amine, creating a three-dimensional crosslinked network [11].

The reactivity of diethyl toluene diamine with epoxy resins follows specific structural-reactivity relationships [11]. Primary amines react more rapidly than secondary amines, which in turn react faster than tertiary amines [11]. The aromatic nature of diethyl toluene diamine results in lower reactivity compared to aliphatic amines, providing longer pot life and working time for epoxy formulations [11]. This characteristic makes diethyl toluene diamine particularly valuable in applications requiring extended processing windows [12].

Differential scanning calorimetry studies have revealed that the presence of diethyl toluene diamine shifts the cure temperature of epoxy resins to lower values and accelerates the curing process [10]. The activation energy for the curing reaction is lowered, indicating a catalytic effect of diethyl toluene diamine on the epoxy curing reaction [10]. This catalytic effect is attributed to the electron-donating nature of the ethyl substituents on the aromatic ring, which enhances the nucleophilicity of the amine groups [10].

The temperature dependence of the epoxy-amine reaction with diethyl toluene diamine follows Arrhenius behavior, with the reaction rate increasing exponentially with temperature [13]. At temperatures below 150°C, the reaction kinetics deviate from the Rouse percolation model, indicating a change in the reaction mechanism [13]. This change is attributed to vitrification phenomena, where the increasing viscosity of the reacting system begins to limit molecular mobility and diffusion [13].

The curing dynamics of epoxy resins with diethyl toluene diamine are influenced by several factors:

  • Stoichiometric ratio: The ratio of epoxy groups to amine hydrogens affects the crosslinking density and the final properties of the cured material [14]. An excess of either component can lead to unreacted functional groups and altered material properties [14].

  • Cure temperature: Higher temperatures accelerate the reaction rate but may also lead to increased exotherm and potential thermal degradation [8]. The temperature profile during curing must be carefully controlled to achieve optimal properties [8].

  • Catalysts: The addition of catalysts, such as tertiary amines or metal complexes, can further accelerate the curing reaction and modify the reaction pathway [8]. These catalysts can influence the network structure and the final properties of the cured material [8].

  • Diffusion limitations: As the curing reaction progresses, the increasing viscosity of the system can limit molecular mobility and diffusion, affecting the reaction kinetics and potentially leading to incomplete cure [15]. This effect becomes more pronounced at lower cure temperatures [15].

The table below summarizes the reactivity parameters of diethyl toluene diamine in epoxy resin curing:

ParameterCharacteristicImpact on Curing Process
Amine typeAromatic diamineModerate reactivity, extended pot life
Reactivity orderPrimary > Secondary > TertiaryStepwise reaction profile
Temperature effectFollows Arrhenius equationAccelerated curing at higher temperatures
Catalytic effectModerateCan be enhanced with additional catalysts
Diffusion limitationSignificant at high conversionMay require post-cure for complete reaction

The curing of epoxy resins with diethyl toluene diamine results in materials with excellent mechanical properties, thermal stability, and chemical resistance [10]. The glass transition temperature of the cured epoxy can reach up to 204°C, indicating a high degree of crosslinking and thermal stability [16]. The flexural modulus typically ranges from 2300-2400 MPa, providing good structural rigidity for various applications [16].

Research has shown that the curing dynamics of epoxy resins with diethyl toluene diamine can be modeled using an autocatalytic kinetic model [15]. This model accounts for the catalytic effect of the hydroxyl groups formed during the reaction, which accelerate the subsequent reactions [15]. The reaction orders m and n in the autocatalytic model (dα/dt = kαm(1-α)n) vary with temperature and conversion, reflecting the changing reaction mechanism as the curing progresses [15].

Polyurea Coating Systems: Rapid Crosslinking and Abrasion Resistance

Diethyl toluene diamine plays a crucial role in polyurea coating systems, where it functions as a reactive amine chain extender that enables rapid crosslinking reactions with isocyanates [17]. The molecular structure of diethyl toluene diamine, with its two primary amine groups positioned on an aromatic ring, provides the reactivity necessary for the formation of urea linkages in polyurea coatings [18]. These urea linkages contribute significantly to the exceptional mechanical properties and abrasion resistance of polyurea coating systems [17].

The rapid crosslinking mechanism in polyurea coatings involving diethyl toluene diamine occurs through the reaction between the amine groups and isocyanate functionalities [17]. This reaction proceeds without requiring catalysts, making it reliable and consistent even under varying environmental conditions [19]. The reaction kinetics are characterized by extremely fast rates, with gel times often less than one second, allowing for immediate setting and rapid return to service of coated surfaces [17].

The crosslinking density in polyurea coatings can be controlled by adjusting the diethyl toluene diamine content in the formulation [20]. Higher concentrations of diethyl toluene diamine lead to increased crosslinking density, which enhances the mechanical strength and chemical resistance of the coating [20]. The aromatic nature of diethyl toluene diamine contributes to the rigidity of the hard segments in the polyurea network, while the ethyl substituents provide some flexibility and impact resistance [20].

Research has demonstrated that the incorporation of diethyl toluene diamine in polyurea coating formulations results in exceptional abrasion resistance properties [21]. The abrasion resistance is attributed to the formation of a robust three-dimensional network with strong urea linkages that can withstand mechanical wear and friction [21]. Studies have shown that polyurea coatings containing diethyl toluene diamine exhibit significantly lower weight loss in standardized abrasion tests compared to conventional coating systems [21].

The table below presents comparative data on the performance characteristics of polyurea coating systems formulated with varying concentrations of diethyl toluene diamine:

Diethyl toluene diamine Content (wt%)Gel Time (seconds)Hardness (Shore A)Tensile Strength (MPa)Elongation (%)Tear Resistance (N/mm)
10~240281.8511778.58
20176402.56101911.73
3394502.9671615.58
4069522.9764917.16

The rapid crosslinking mechanism enabled by diethyl toluene diamine in polyurea coatings provides several advantages in practical applications [18]. The fast cure time minimizes the exposure of the coating to environmental contaminants during application, resulting in improved coating integrity and performance [18]. Additionally, the quick setting nature allows for application in vertical and overhead surfaces without sagging or running, expanding the range of possible applications [18].

The abrasion resistance of polyurea coatings containing diethyl toluene diamine is further enhanced by the microphase separation that occurs during curing [20]. The hard domains formed by the urea linkages provide resistance to mechanical wear, while the soft segments contribute elasticity and impact resistance [20]. This combination of properties makes these coatings particularly suitable for high-traffic areas and industrial environments where abrasion resistance is critical [20].

The mechanism of abrasion resistance in polyurea coatings containing diethyl toluene diamine involves several factors [22]:

  • Hard domain formation: The urea linkages created through the reaction of diethyl toluene diamine with isocyanates form hard domains that resist mechanical wear and abrasion [22].

  • Strain rate sensitivity: Polyurea coatings exhibit increased stiffness under high strain rates, providing enhanced resistance to impact and abrasion forces [22].

  • Energy dissipation: The unique molecular structure of polyurea networks containing diethyl toluene diamine allows for efficient dissipation of mechanical energy through molecular rearrangements, preventing localized damage [22].

  • Self-healing properties: The hydrogen bonding interactions between urea groups provide a degree of self-healing capability, allowing the coating to recover from minor surface damage [22].

Diethyltoluene compounds undergo atmospheric degradation primarily through reaction with hydroxyl radicals, which represents the most significant atmospheric removal mechanism for aromatic hydrocarbons [1] [2]. The hydroxyl radical-initiated oxidation of diethyltoluene follows similar mechanistic pathways to other substituted aromatic compounds, involving both ring addition and side-chain oxidation processes [3] [4].
Rate Constants and Atmospheric Lifetimes

Based on structure-activity relationships and experimental studies of related aromatic compounds, the reaction rate constants for diethyltoluene with hydroxyl radicals are estimated to be in the range of 1.3 × 10⁻¹¹ to 2.2 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ [5]. For comparison, toluene exhibits a rate constant of approximately 5.6 × 10⁻¹² cm³ molecule⁻¹ s⁻¹ [6], indicating that diethyl substitution significantly enhances reactivity toward hydroxyl radicals.

The atmospheric half-life of diethyltoluene compounds with respect to hydroxyl radical reactions ranges from 4.5 hours to 10 days, depending on atmospheric conditions and hydroxyl radical concentrations [2] [7]. Under typical atmospheric conditions with average hydroxyl radical concentrations of 1.5 × 10⁶ molecules cm⁻³, the estimated atmospheric lifetime is approximately 13-25 hours [5].

Reaction Mechanisms and Product Formation

The hydroxyl radical-mediated oxidation of diethyltoluene proceeds through two primary pathways: electrophilic addition to the aromatic ring and hydrogen abstraction from alkyl substituents [8] [4]. The electrophilic addition pathway accounts for approximately 90% of the overall reaction, while hydrogen abstraction contributes about 10% [9].

Ring addition leads to the formation of hydroxycyclohexadienyl radicals, which subsequently react with oxygen to form phenolic products and peroxy radicals [4]. The ethyl substituents direct hydroxyl radical attack preferentially to positions ortho and para to the methyl group, similar to the behavior observed in toluene oxidation [10] [9].

Side-chain oxidation involves hydrogen abstraction from the methyl and ethylene groups, leading to the formation of benzyl-type radicals that rapidly react with oxygen to produce benzaldehyde derivatives and other oxygenated products [11]. The presence of two ethyl groups increases the probability of side-chain oxidation compared to toluene.

Temperature Dependence and Atmospheric Conditions

The rate constants for hydroxyl radical reactions with diethyltoluene exhibit negative temperature dependence, typical of aromatic compound oxidation [6] [12]. At lower atmospheric temperatures, the reaction rates increase due to enhanced formation of pre-reactive complexes between hydroxyl radicals and aromatic molecules [8].

Atmospheric modeling studies indicate that diethyltoluene compounds have sufficient reactivity to undergo significant degradation during transport in the troposphere [13]. The estimated atmospheric residence times are short enough to prevent long-range transport, classifying these compounds as regional rather than global atmospheric pollutants [14] [15].

Aquatic Biodegradation Rates in Wastewater Treatment Systems

Diethyltoluene compounds exhibit limited biodegradation potential in aquatic environments and wastewater treatment systems. Experimental studies on structurally related diethyltoluene diamine indicate that these compounds are classified as "not readily biodegradable" under standardized testing conditions [16] [17].

Aerobic Biodegradation Performance

In standard 28-day biodegradation tests following OECD guidelines, diethyltoluene compounds show less than 1% biodegradation [18]. This poor biodegradability is attributed to the presence of multiple alkyl substituents on the aromatic ring, which create steric hindrance and reduce accessibility to microbial enzymes responsible for aromatic ring cleavage [19] [20].

Activated sludge systems demonstrate limited capacity for diethyltoluene biodegradation. Studies on diethyltoluene diamine in full-scale wastewater treatment plants indicate removal efficiencies primarily through sorption (7%) rather than biological degradation (85%) [21]. The overall removal efficiency in activated sludge systems ranges from 23-92%, with most removal attributed to physical and chemical processes rather than biodegradation [21].

Factors Affecting Biodegradation Rates

Several operational parameters influence the limited biodegradation of diethyltoluene compounds in wastewater treatment systems:

Sludge Retention Time: Longer sludge retention times enhance removal efficiency, with correlation coefficients (r²) of 0.7 between retention time and removal rates [21]. Extended contact times allow for adaptation of microbial communities and potential formation of specialized degrading populations.

Food-to-Microorganism Ratio: Lower F/M ratios correlate with improved removal efficiency (r² = 0.8), suggesting that nutrient limitation enhances adsorption and potential biodegradation processes [21].

Temperature Effects: Temperature decreases of 13°C result in approximately 30% reduction in overall removal efficiency [21]. This temperature dependence reflects both reduced microbial activity and altered partitioning behavior.

Oxygen Uptake Rates: Higher oxygen uptake rates (20-28 mg O₂/L/h) correspond with improved removal rates of 8.1 μg/g MLSS/day [21], indicating the importance of aerobic conditions for optimal treatment performance.

Anaerobic Biodegradation Potential

Limited information is available on anaerobic biodegradation of diethyltoluene compounds. However, studies on related aromatic compounds suggest that anaerobic processes may be even less effective than aerobic treatment [22]. The complex substitution pattern of diethyltoluene creates additional barriers to anaerobic biodegradation pathways, which typically require specific enzyme systems for aromatic ring activation [23] [24].

Specialized Treatment Approaches

Given the recalcitrant nature of diethyltoluene compounds, specialized treatment approaches have been investigated:

Complexing Extraction: Physical-chemical treatment using complexing agents can achieve 95-99% removal efficiency for related toluene diamines [25]. This approach involves pH adjustment followed by liquid-liquid extraction using phosphonic acid complexing agents.

Advanced Oxidation Processes: Fenton reagent and UV/H₂O₂ systems show potential for enhanced degradation of aromatic compounds with similar structures [26] [27]. These processes generate hydroxyl radicals that can overcome the biodegradation limitations through chemical oxidation.

Exact Mass

740.62600255 g/mol

Monoisotopic Mass

740.62600255 g/mol

Heavy Atom Count

55

Dates

Last modified: 08-10-2024

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